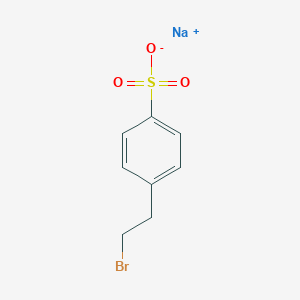

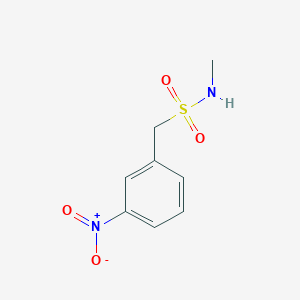

sodium;4-(2-bromoethyl)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;4-(2-bromoethyl)benzenesulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody. The process begins with the identification and isolation of the gene encoding the desired antibody. This gene is then inserted into a suitable expression vector, which is introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to promote the expression and secretion of the antibody. The antibody is then purified using techniques such as protein A affinity chromatography and ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and purity. The purification process is also scaled up, and additional steps such as viral inactivation and filtration are included to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: sodium;4-(2-bromoethyl)benzenesulfonate primarily undergoes binding reactions with the cluster of differentiation 38 protein on the surface of malignant cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .

Common Reagents and Conditions: The binding reactions of this compound typically occur under physiological conditions, such as those found in the human body. The presence of immune effector cells and complement proteins is essential for the activation of the cytotoxic mechanisms .

Major Products Formed: The major products formed from the reactions involving this compound are the lysed malignant cells and the activation of immune responses that help in the elimination of these cells .

Scientific Research Applications

sodium;4-(2-bromoethyl)benzenesulfonate has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential use in the treatment of multiple myeloma, a type of blood cancer that affects plasma cells. Preclinical studies have shown that this compound exhibits enhanced activity against a broad array of malignancies that express the cluster of differentiation 38 protein .

In addition to its use in cancer research, this compound is also being explored for its potential in treating autoimmune diseases and antibody-mediated rejection in organ transplantation. The unique properties of this compound make it a valuable tool for studying the mechanisms of immune responses and developing new therapeutic strategies .

Mechanism of Action

sodium;4-(2-bromoethyl)benzenesulfonate exerts its effects by binding to the cluster of differentiation 38 protein on the surface of malignant cells. This binding triggers immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. The antibody-dependent cellular cytotoxicity mechanism involves the recruitment of immune effector cells, such as natural killer cells, which recognize and kill the antibody-coated malignant cells. The complement-dependent cytotoxicity mechanism involves the activation of the complement system, leading to the formation of membrane attack complexes that lyse the malignant cells .

Comparison with Similar Compounds

sodium;4-(2-bromoethyl)benzenesulfonate is unique compared to other anti-cluster of differentiation 38 monoclonal antibodies due to its enhanced activity and better safety profile. Similar compounds include daratumumab and isatuximab, which are also anti-cluster of differentiation 38 monoclonal antibodies used in the treatment of multiple myeloma. this compound has been shown to have stronger activity against cluster of differentiation 38 malignant cells and fewer safety issues compared to these other antibodies .

List of Similar Compounds:- Daratumumab

- Isatuximab

This compound stands out due to its unique epitope recognition and improved preclinical safety profile, making it a promising candidate for further development and clinical use .

Properties

IUPAC Name |

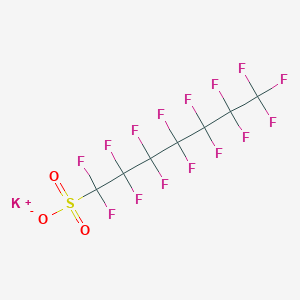

sodium;4-(2-bromoethyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDZMNLHTUEAV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

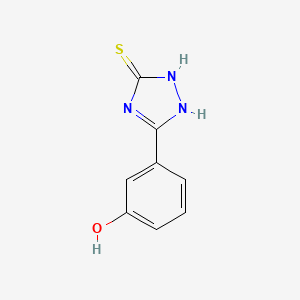

![3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B7824739.png)

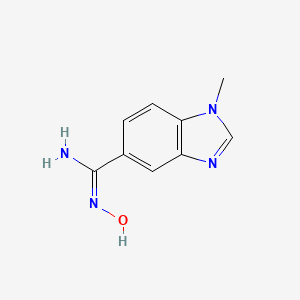

![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)

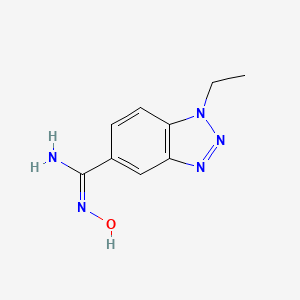

![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)

![sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)